Compounds with this core structure have shown promise as inhibitors of BCR-ABL, a key target in chronic myelogenous leukemia (CML). [] By inhibiting BCR-ABL kinase activity, these compounds aim to prevent the proliferation of cancerous cells.
The 5-(trifluoromethyl)pyridin-2-amine moiety is present in compounds investigated for their inhibitory activity against colony-stimulating factor 1 receptor (CSF-1R), a target for cancer therapy. [] Inhibiting CSF-1R can disrupt tumor growth and progression.
Several compounds, including PQR309, bearing this scaffold exhibit potent and selective inhibition of PI3K, a crucial signaling molecule involved in cell growth, proliferation, and survival. [, ] PI3K inhibitors hold therapeutic potential in cancer treatment by blocking aberrant PI3K signaling.
The 5-(trifluoromethyl)pyridin-2-amine moiety is present in SB-772077-B, a potent aminofurazan-based Rho kinase inhibitor. [] SB-772077-B effectively reduced pulmonary and systemic arterial pressure in rats, even in the presence of interventions that increase intracellular calcium and promote vasoconstriction. This suggests a potential therapeutic benefit for pulmonary hypertension.
Compound 56, featuring the 5-(trifluoromethyl)pyridin-2-amine scaffold, acts as a selective and high-affinity orexin-1 receptor (OX1R) antagonist. [] It effectively crosses the blood-brain barrier and occupies OX1Rs in the rat brain. In preclinical models, Compound 56 demonstrated efficacy in attenuating stress-induced hyperarousal and panic-like behaviors without causing significant hypnotic effects, suggesting its potential therapeutic application for psychiatric disorders associated with stress or hyperarousal.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2